

Unveiling the Spectroscopic Signature of 1 β ,10 β -Epoxydehydroleucodin: A Technical Guide

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Compound of Interest

Compound Name: 1beta,10beta-Epoxydehydroleucodin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene lactone, 1 β ,10 β -Epoxydehydroleucodin. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development purposes.

Spectroscopic Data

The spectroscopic data for 1 β ,10 β -Epoxydehydroleucodin, a compound isolated from *Artemisia argyi*, is summarized below. These values are essential for the structural elucidation and verification of the compound.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.15	d	9.5
5	2.89	ddd	9.5, 4.5, 2.0
6	4.25	t	9.5
7	2.68	m	
8	2.15	m	
8'	1.85	m	
9	2.20	m	
9'	1.95	m	
13a	6.20	d	3.5
13b	5.62	d	3.0
14	1.05	s	
15	1.80	s	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	65.8
2	198.5
3	135.5
4	145.2
5	50.1
6	82.5
7	52.3
8	24.1
9	37.5
10	60.2
11	139.8
12	170.1
13	121.5
14	18.2
15	19.5

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

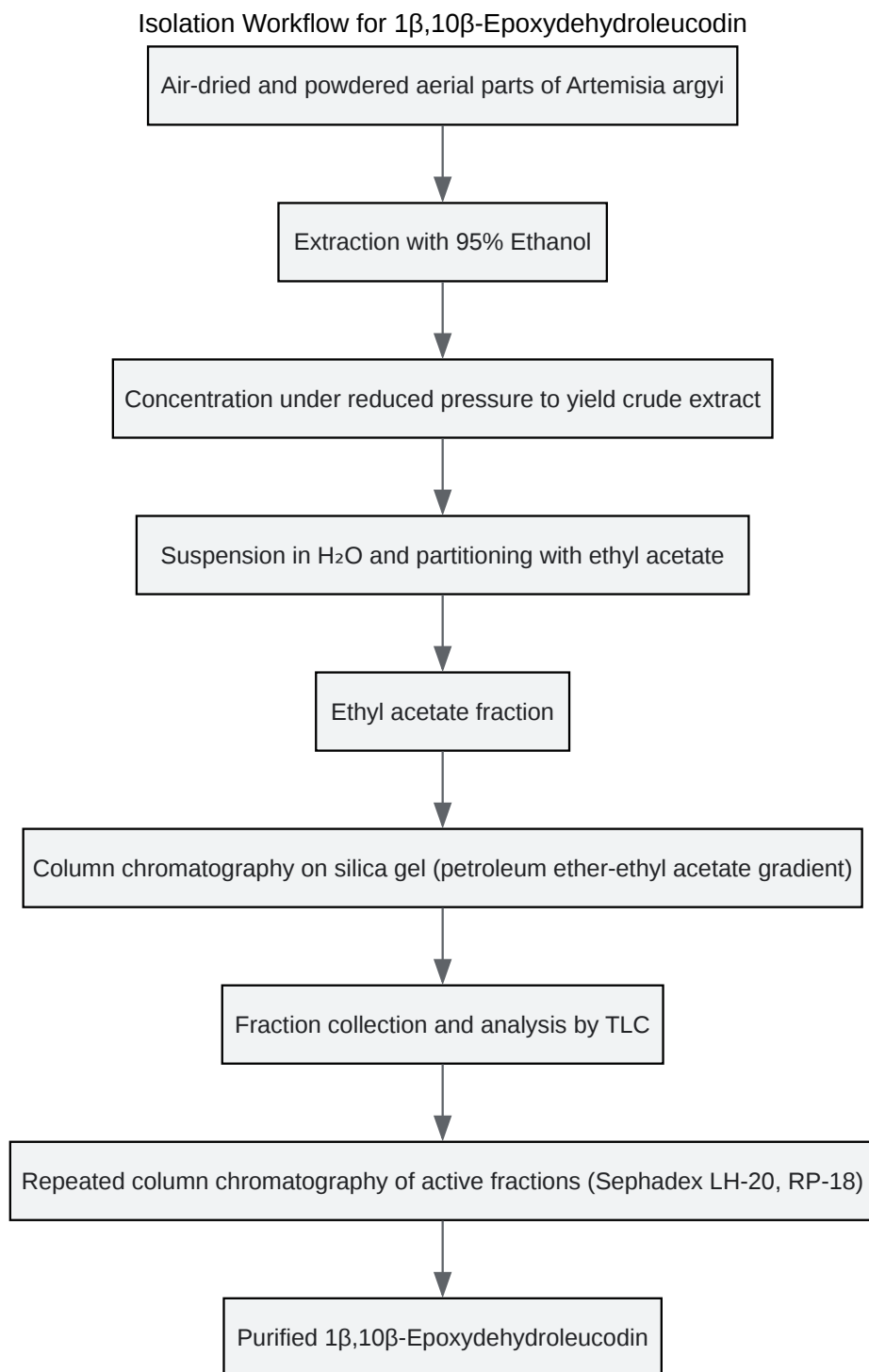
Spectroscopic Technique	Observed Values
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 263.1283 $[M+H]^+$ (Calculated for $C_{15}H_{19}O_4$, 263.1283)
Infrared (IR) Spectroscopy (KBr, cm^{-1})	3450, 1765, 1660, 1250, 1120, 890

Experimental Protocols

The isolation and spectroscopic analysis of 1 β ,10 β -Epoxydehydroleucodin were performed according to established phytochemical methods.

Isolation of 1 β ,10 β -Epoxydehydroleucodin

A general workflow for the isolation of sesquiterpene lactones from *Artemisia* species is outlined below. This process typically involves extraction, fractionation, and chromatographic purification.



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Caption: General workflow for the isolation of 1 β ,10 β -Epoxydehydroleucodin.

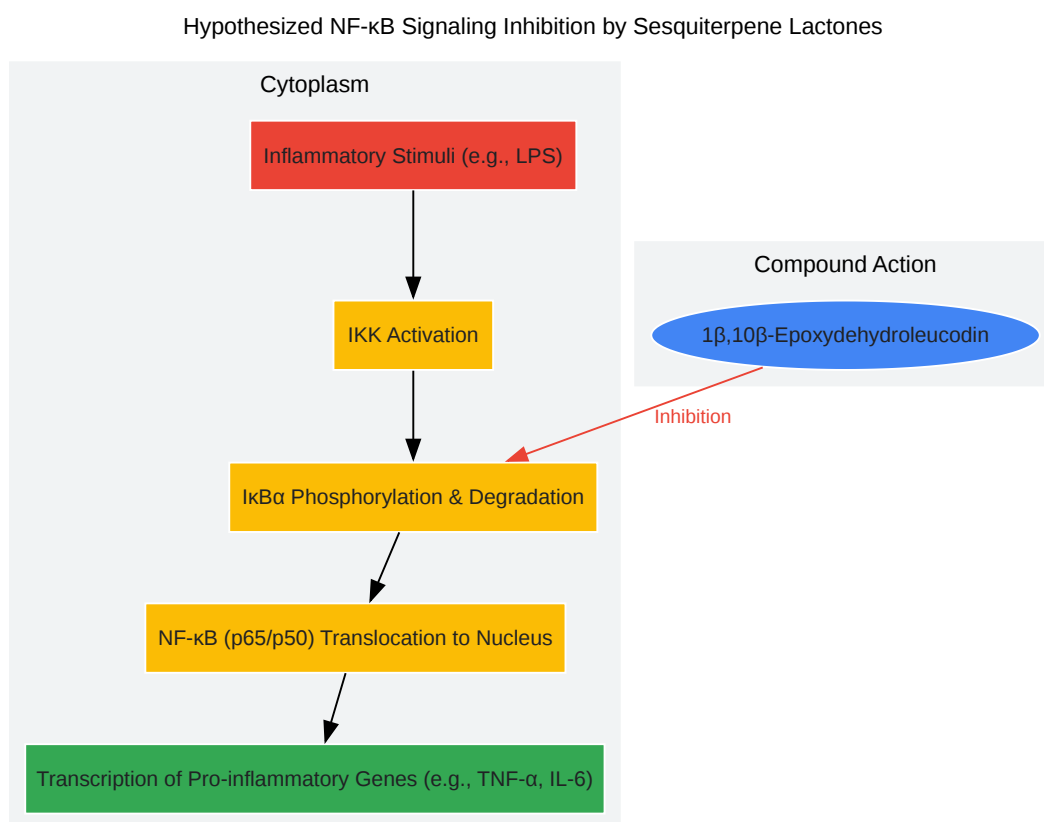
Spectroscopic Analysis

The structural elucidation of the isolated compound was achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher LTQ Orbitrap XL mass spectrometer to determine the exact mass and molecular formula.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Biological Activity and Signaling Pathways

While specific signaling pathways for $1\beta,10\beta$ -Epoxydehydroleucodin are still under investigation, sesquiterpene lactones isolated from *Artemisia* species are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. A common mechanism of action for this class of compounds involves the modulation of the NF- κ B signaling pathway.



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Caption: Hypothesized inhibition of the NF- κ B signaling pathway.

This guide serves as a foundational resource for researchers engaged in the study of 1 β ,10 β -Epoxydehydroleucodin. The provided spectroscopic data and experimental outlines are intended to facilitate its identification and support further investigation into its biological and pharmacological properties.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 1 β ,10 β -Epoxydehydroleucodin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589524#1beta-10beta-epoxydehydroleucodin-spectroscopic-data>]

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